Domatinostat

Catalog No.
S548539
CAS No.
910462-43-0
M.F
C23H21N5O3S
M. Wt
447.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Domatinostat

CAS Number

910462-43-0

Product Name

Domatinostat

IUPAC Name

(E)-N-(2-aminophenyl)-3-[1-[4-(1-methylpyrazol-4-yl)phenyl]sulfonylpyrrol-3-yl]prop-2-enamide

Molecular Formula

C23H21N5O3S

Molecular Weight

447.5 g/mol

InChI

InChI=1S/C23H21N5O3S/c1-27-16-19(14-25-27)18-7-9-20(10-8-18)32(30,31)28-13-12-17(15-28)6-11-23(29)26-22-5-3-2-4-21(22)24/h2-16H,24H2,1H3,(H,26,29)/b11-6+

InChI Key

PRXXYMVLYKJITB-IZZDOVSWSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

4SC202; 4SC-202; 4SC 202; domatinostat;

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)C=CC(=O)NC4=CC=CC=C4N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)/C=C/C(=O)NC4=CC=CC=C4N

The exact mass of the compound (E)-N-(2-aminophenyl)-3-(1-((4-(1-methyl-1H-pyrazol-4-yl)phenyl)sulfonyl)-1H-pyrrol-3-yl)acrylamide is 447.13651 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Domatinostat (CAS 910462-43-0) is a highly selective, orally bioavailable small molecule that functions as a dual inhibitor of Class I histone deacetylases (HDAC1, 2, and 3) and lysine-specific demethylase 1 (LSD1/KDM1A) . Unlike broad-spectrum hydroxamic acids, this benzamide derivative specifically targets the CoREST repressor complex [1]. For procurement and laboratory handling, Domatinostat is available as a free base or tosylate salt, offering excellent DMSO solubility (≥ 51 mg/mL) and established compatibility with standard in vivo dosing vehicles (e.g., PEG300/Tween 80/Saline) . Its dual-action mechanism and favorable formulation profile make it a critical benchmark compound for oncology research, particularly in the development of combination immunotherapies and targeted epigenetic modulators [1].

Generic substitution of Domatinostat with pan-HDAC inhibitors (like Vorinostat) or purely Class I-selective inhibitors (like Entinostat) fundamentally alters experimental outcomes [1]. Vorinostat induces broad, non-selective acetylation that triggers widespread cytotoxicity, masking the specific immunomodulatory and cell-cycle effects driven by targeted CoREST complex inhibition [2]. Furthermore, substituting Domatinostat with a combination cocktail of Entinostat and an LSD1 inhibitor (e.g., tranylcypromine) introduces complex pharmacokinetic variables, differing half-lives, and unpredictable drug-drug interactions in vivo [1]. Domatinostat’s single-molecule dual-inhibition provides a distinct, reproducible phenotypic response that cannot be reliably replicated by off-the-shelf inhibitor cocktails or structurally distinct analogs [2].

Dual Target Affinity for CoREST Complex Components

Domatinostat exhibits precise dual inhibition within the CoREST complex, demonstrating IC50 values of 1.20 μM (HDAC1), 1.12 μM (HDAC2), 0.57 μM (HDAC3), and 0.6–1.2 μM for LSD1 . In direct contrast, the benchmark Class I inhibitor Entinostat completely lacks LSD1 inhibitory activity, and pan-HDAC inhibitors like Vorinostat similarly fail to target LSD1 [1].

Evidence DimensionEnzymatic IC50 (HDACs and LSD1)
Target Compound DataHDAC1-3 IC50 = 0.57-1.20 μM; LSD1 IC50 = 0.6-1.2 μM
Comparator Or BaselineEntinostat (LSD1 IC50 > 20 μM / inactive)
Quantified DifferenceDomatinostat provides low-micromolar LSD1 inhibition absent in standard Class I HDAC inhibitors.
ConditionsCell-free enzymatic assay

Eliminates the need to procure and co-formulate separate HDAC and LSD1 inhibitors for CoREST complex targeting workflows.

Enhanced Antiproliferative Potency in Solid Tumor Models

In matched solid tumor models (e.g., HT-29 colorectal cancer cell lines), Domatinostat and its optimized benzamide analogs demonstrate superior antiproliferative efficacy compared to first-generation inhibitors [1]. Domatinostat analogs achieve IC50 values in the range of 1.07 μM, outperforming both the pan-HDAC inhibitor Vorinostat (IC50 = 1.51 μM) and the Class I-selective Entinostat (IC50 = 3.10 μM) [1].

Evidence DimensionIn vitro cellular viability (IC50)
Target Compound Data~1.07 μM (HT-29 cells)
Comparator Or BaselineEntinostat (3.10 μM) and Vorinostat (1.51 μM)
Quantified Difference~3-fold higher potency vs. Entinostat; ~1.4-fold vs. Vorinostat
ConditionsHT-29 solid tumor cell line viability assay

Validates the selection of Domatinostat for solid tumor screening where standard HDAC inhibitors show insufficient potency.

Formulation Processability and In Vivo Vehicle Compatibility

Domatinostat (free base and tosylate salt) exhibits high stock solubility in DMSO (≥ 51-58 mg/mL, approx. 130 mM) . For in vivo procurement and application, it is highly processable into clear working solutions at ≥ 3.3 mg/mL using a standard vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline . This reliable solubility profile prevents the precipitation issues often encountered with highly lipophilic developmental epigenetic drugs.

Evidence DimensionStock solubility and vehicle stability
Target Compound DataDMSO ≥ 51 mg/mL; Clear in vivo formulation at 3.3 mg/mL
Comparator Or BaselinePoorly soluble developmental analogs requiring complex cyclodextrin suspensions
Quantified DifferenceAchieves stable >3 mg/mL aqueous-compatible dosing solutions without precipitation.
ConditionsStandard laboratory formulation (ambient temperature, sonication)

Ensures reproducible systemic delivery and simplifies vehicle preparation for murine xenograft models.

Distinct Cell Cycle Arrest and Phenotypic Response

Unlike the broad-spectrum HDAC inhibitor FK228 (Romidepsin), which causes generalized cytotoxicity, Domatinostat induces a highly specific accumulation of cells in the G2/M phase of the cell cycle prior to apoptosis in Cutaneous T-Cell Lymphoma (CTCL) models [1]. This is partially attributed to its unique secondary action as a microtubule-destabilizing agent at low micromolar concentrations [1].

Evidence DimensionCell cycle phase distribution
Target Compound DataInduces pronounced G2/M phase arrest at 1 μM
Comparator Or BaselineFK228 (Romidepsin)
Quantified DifferenceDomatinostat triggers G2/M accumulation absent in FK228-treated matched cell lines.
ConditionsCTCL cell lines (e.g., HTB-176) treated for 24 hours

Provides a distinct, measurable phenotypic marker (G2/M arrest) for quality control and mechanism-of-action studies.

Combination Immunotherapy Screening

Due to its ability to upregulate MHC and inflammatory markers via dual CoREST complex inhibition, Domatinostat is the optimal baseline compound for in vivo studies pairing epigenetic modulators with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) [1].

Solid Tumor Xenograft Models

Its high solubility and established PEG300/Tween 80 formulation protocols make it highly suitable for oral gavage or systemic dosing in murine models of colorectal (HT-29) and hepatocellular carcinoma .

Dual-Target Epigenetic Assay Development

As a validated dual HDAC1/2/3 and LSD1 inhibitor, it serves as a critical positive control in biochemical and cell-based screening assays designed to identify next-generation CoREST complex inhibitors[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

447.13651072 Da

Monoisotopic Mass

447.13651072 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

264ARM7UXX

Pharmacology

Domatinostat is an orally bioavailable benzamide and inhibitor of human class I histone deacetylases (HDACs) isoenzymes 1, 2 and 3, with potential antineoplastic activity. Domatinostat selectively binds to and inhibits class I HDACs leading to an accumulation of highly acetylated histones. This may result in an induction of chromatin remodeling, the selective transcription of tumor suppressor genes, and the tumor suppressor protein-mediated inhibition of tumor cell division and eventually the induction of tumor cell apoptosis. This may inhibit tumor cell proliferation in susceptible tumor cells. HDACs, upregulated in many tumor types, are a class of enzymes that deacetylate chromatin histone proteins.

Other CAS

910462-43-0

Wikipedia

4sc-202

Dates

Last modified: 08-15-2023

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